molecular formula C21H37N3O3 B6103549 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

Cat. No. B6103549
M. Wt: 379.5 g/mol
InChI Key: NYNRZHDKIHOKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a β-blocker medication that is commonly used to treat heart failure and hypertension. It was first developed in the 1980s by the pharmaceutical company, Searle, and was approved by the US Food and Drug Administration (FDA) in 1995. Since then, carvedilol has been extensively studied and has become one of the most commonly prescribed medications for heart failure.

Mechanism of Action

Carvedilol works by blocking β-adrenergic receptors in the heart and blood vessels. This leads to a reduction in heart rate and blood pressure, which can help to improve cardiac function in patients with heart failure. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has α1-blocking activity, which can further reduce blood pressure.
Biochemical and physiological effects:
Carvedilol has been shown to have a number of biochemical and physiological effects in addition to its β-blocking and α1-blocking activity. It has been shown to reduce oxidative stress and inflammation in the heart, which may contribute to its cardioprotective effects. Additionally, this compound has been shown to improve endothelial function and reduce platelet aggregation, which may have implications for its use in preventing cardiovascular events.

Advantages and Limitations for Lab Experiments

Carvedilol has a number of advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, which makes it a useful tool for investigating the effects of β-blockade in various experimental models. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have antioxidant properties, which may make it useful for investigating the role of oxidative stress in various disease states.
One limitation of this compound is that it has a relatively short half-life, which may make it difficult to achieve steady-state concentrations in some experimental models. Additionally, this compound has a number of off-target effects, which may make it difficult to attribute specific effects to its β-blocking activity.

Future Directions

There are a number of potential future directions for research on 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. One area of interest is the use of this compound in combination with other medications for the treatment of heart failure. Additionally, there is interest in investigating the potential role of this compound in preventing cardiovascular events in patients with hypertension. Finally, there is ongoing research into the potential use of this compound as a neuroprotective agent in conditions such as Parkinson's disease.

Synthesis Methods

Carvedilol can be synthesized through a multi-step process starting from 3-methoxy-4-methylphenol. The first step involves the conversion of 3-methoxy-4-methylphenol to 3-methoxy-4-methylbenzaldehyde through a Friedel-Crafts acylation reaction. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The resulting alcohol is then converted to the corresponding tosylate and reacted with butylamine to form the butylamino derivative. The butylamino derivative is then reacted with 1-(2,3-epoxypropoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol to form 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol.

Scientific Research Applications

Carvedilol has been extensively studied for its efficacy in treating heart failure and hypertension. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have antioxidant properties and may have a role in preventing oxidative stress-induced damage in the heart.

properties

IUPAC Name

1-[4-(butylaminomethyl)-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O3/c1-4-6-9-22-15-18-7-8-20(21(14-18)26-3)27-17-19(25)16-24-12-10-23(5-2)11-13-24/h7-8,14,19,22,25H,4-6,9-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRZHDKIHOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.